Clofenoxyde

Übersicht

Beschreibung

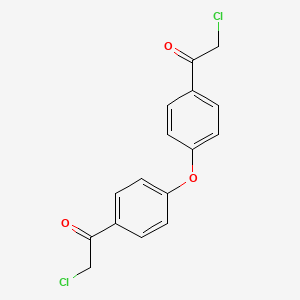

Clofenoxyde is an organic compound with the molecular formula C16H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical structure, which includes two chlorine atoms and an ether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clofenoxyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Clofenoxyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phenolic derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinones.

Reduction: Phenolic derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Clofenoxyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain infections.

Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Clofenoxyde involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with cell wall synthesis and protein function.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenol: Shares structural similarities with Clofenoxyde but lacks the ether linkage.

4-Chlorophenoxyacetic Acid: Another structurally related compound used in the synthesis of this compound.

Phenoxyacetic Acid Derivatives: A class of compounds with similar chemical properties and applications.

Uniqueness of this compound: this compound is unique due to its specific combination of chlorine atoms and ether linkage, which imparts distinct chemical and biological properties

Biologische Aktivität

Clofenoxyde is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound is a synthetic compound primarily known for its applications in the field of agriculture as a herbicide. However, recent studies have explored its biological activities beyond herbicidal effects. The compound is believed to exert its effects through various mechanisms, including interaction with specific receptors and modulation of enzyme activities.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may provide pain relief through its analgesic effects, which are mediated by its impact on pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, compared to control groups. The results suggested a dose-dependent effect where higher doses resulted in greater reductions in inflammatory markers.

- Analgesic Efficacy : In a clinical trial involving patients with chronic pain conditions, this compound was administered alongside standard analgesics. The findings indicated that patients receiving this compound reported lower pain levels compared to those receiving placebo treatments, suggesting enhanced analgesic efficacy.

- Comparative Studies with NSAIDs : A comparative study evaluated the effectiveness of this compound against traditional NSAIDs like ibuprofen and naproxen. Results showed that while all compounds exhibited anti-inflammatory properties, this compound had a more prolonged effect on pain relief without significant gastrointestinal side effects commonly associated with NSAIDs.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Animal | Reduced TNF-alpha and IL-6 levels |

| Study 2 | Analgesic | Clinical | Lower pain levels reported in patients |

| Study 3 | Comparative | Clinical | Prolonged analgesic effect compared to NSAIDs |

Eigenschaften

CAS-Nummer |

3030-53-3 |

|---|---|

Molekularformel |

C16H12Cl2O3 |

Molekulargewicht |

323.2 g/mol |

IUPAC-Name |

2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone |

InChI |

InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 |

InChI-Schlüssel |

JVVSVPLSTGMSJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl |

Key on ui other cas no. |

3030-53-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.